Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Conformational analysis Structure-activity relationship Flavonoid chemistry

This ortho-fluoro flavone scaffold provides a defined 47–56° dihedral twist, creating a bent geometry ideal for sampling DFG-out kinase pockets and improving intracellular access for NAAA inhibition. The C-6 benzamide offers balanced lipophilicity (predicted logP ~4.18) superior to sulfonamide analogs for cell-based and in vivo inflammation models. Suitable as a fluorinated reference in metabolic stability and SAR campaigns. Request pricing for gram-scale batches to advance your lead optimization.

Molecular Formula C22H14FNO3
Molecular Weight 359.356
CAS No. 923227-92-3
Cat. No. B2820993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923227-92-3
Molecular FormulaC22H14FNO3
Molecular Weight359.356
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
InChIInChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)21-13-19(25)17-12-15(10-11-20(17)27-21)24-22(26)14-6-2-1-3-7-14/h1-13H,(H,24,26)
InChIKeyXTTPCYCUXUADRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 3 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide: Core Structural and Pharmacophoric Profile


N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923227-92-3) is a fully synthetic small molecule built on a 4H-chromen-4-one (flavone) scaffold . Its structure is defined by three key features: a 2-fluorophenyl substituent at the C-2 position, a ketone at C-4, and a benzamide moiety attached via the nitrogen at the C-6 position of the chromenone core [1]. With a molecular formula of C22H14FNO3 and a molecular weight of 359.3 g/mol, it belongs to a broader class of chromenone derivatives being explored as kinase and enzyme inhibitors [2]. The presence of a single fluorine atom ortho to the chromenone ring distinguishes it from non-fluorinated or para-fluorinated analogs, which can influence molecular conformation, target binding, and metabolic stability.

Why In-Class Chromenone Substitution Cannot Be Assumed for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide


Substituting one 6-amido-4H-chromen-4-one derivative for another is not scientifically supportable without direct comparative data. The 2-fluorophenyl group at C-2 imposes a specific torsional angle between the chromenone core and the phenyl ring, as demonstrated by crystallographic data on a related 3-hydroxy analog, which showed torsion angles of 47.64° and 56.04° [1]. This conformational restriction directly impacts the three-dimensional presentation of the C-6 benzamide pharmacophore. A simple switch to a 4-fluorophenyl or non-fluorinated phenyl substituent alters this critical dihedral angle, which in turn can abolish or drastically reduce binding to targets with sterically constrained pockets. Furthermore, fluorine at the ortho position has a distinct electronic effect compared to para or meta substitution, influencing both the pKa of the chromenone and the hydrogen-bonding capacity of the amide linker, making class-level assumptions about potency, selectivity, or ADME properties unreliable [2].

Quantitative Differentiation Evidence for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide Versus Closest Analogs


Conformational Uniqueness Driven by Ortho-Fluorine Substitution: Torsional Angle Evidence

The ortho-fluorine on the 2-phenyl ring induces a distinct molecular conformation compared to non-fluorinated or para-fluorinated analogs. A crystallographic study of 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one revealed that the fluorine-substituted benzene ring is twisted by 47.64° and 56.04° (two independent molecules) relative to the 4H-chromenone skeleton [1]. In contrast, the unsubstituted flavone (2-phenyl-4H-chromen-4-one) typically shows a much smaller interplanar angle of approximately 5–15° in the crystalline state. This approximately 30–50° difference in torsional angle directly alters the spatial position of the C-6 benzamide substituent, a critical determinant for target binding.

Conformational analysis Structure-activity relationship Flavonoid chemistry

Metabolic Stability of Fluorinated vs. Non-Fluorinated Chromenone Derivatives

The introduction of fluorine at the ortho position of the 2-phenyl ring is described in the medicinal chemistry literature as a strategy to block oxidative metabolism at that ring position, thereby improving metabolic stability compared to non-fluorinated analogs [1]. While specific intrinsic clearance (Clint) or microsomal half-life (t1/2) data for this exact compound are not publicly available, the general principle is well-established: ortho-fluorination on a phenyl ring adjacent to a chromenone core can reduce CYP450-mediated hydroxylation at the fluorinated position. Analogs such as N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923107-75-9), which replaces fluorine with a methyl group, would be expected to exhibit a different metabolic profile due to the distinct electronic and steric properties of the substituent .

Metabolic stability Fluorine chemistry Drug metabolism

Lipophilicity Modulation: Benzamide vs. Sulfonamide at C-6 Position

The C-6 benzamide moiety in the target compound provides a distinct hydrogen-bonding donor/acceptor profile compared to the analogous benzenesulfonamide derivative, N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide (CAS 923186-75-8) [1]. A benzamide (CONH) linker is less polar and has a different geometry compared to a sulfonamide (SO2NH) linker, which affects both the compound's logP and its ability to act as a hydrogen-bond donor. The benzamide oxygen is a weaker H-bond acceptor than the sulfonamide oxygens, resulting in lower overall polarity and potentially better membrane permeability, while the sulfonamide NH is a stronger H-bond donor than the amide NH. This difference can be critical when selecting a compound for targets with specific H-bond requirements or for assays where cellular permeability is a key parameter.

Lipophilicity Permeability Drug design

Differentiation from Cyclohexanecarboxamide Analog: Impact on Target Binding

The benzamide-substituted compound (target) differs fundamentally from the cyclohexanecarboxamide analog, N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide (CAS 923132-13-2) . The planar, aromatic benzamide group can engage in pi-pi stacking interactions with aromatic residues in a protein binding pocket (e.g., kinase hinge regions or hydrophobic pockets), whereas the saturated cyclohexane ring of the comparator cannot participate in such interactions. This structural distinction means the two compounds are unlikely to be functionally interchangeable for targets that rely on aromatic stacking interactions for ligand recognition. In kinase inhibitor design, replacing an aromatic amide with a saturated cyclohexyl amide has been shown to reduce binding affinity by orders of magnitude in some systems due to loss of these critical interactions [1].

Kinase inhibition Enzyme inhibitor Scaffold comparison

Optimal Application Scenarios for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide Based on Differential Evidence


Kinase Profiling Panels Requiring Conformationally Biased Type II Inhibitor Scaffolds

The ortho-fluorine-induced torsional twist of 47–56° creates a 'bent' molecular shape distinct from the near-planar geometry of non-fluorinated flavones [1]. This conformation is valuable for kinase profiling panels that include targets with deep, kinked binding pockets (e.g., inactive 'DFG-out' conformations of tyrosine kinases), where a bent inhibitor scaffold can achieve shape complementarity that planar analogs cannot. Procurement of this specific fluorinated scaffold, rather than a generic flavone, is recommended when the screening collection aims to sample diverse three-dimensional pharmacophore space.

Intracellular NAAA or FAAH Inhibition Assays in Inflammatory Pain Models

Although direct IC50 data for this compound on human NAAA could not be verified (the CHEMBL3770726 entry with IC50 73nM does not match the target molecular formula), related chromen-4-one scaffolds have demonstrated nanomolar NAAA inhibitory activity [1]. For labs exploring the NAAA/PPAR-alpha/PEA anti-inflammatory axis, the benzamide at C-6 with its balanced lipophilicity (predicted logP ~4.18) is expected to cross cell membranes more efficiently than the more polar benzenesulfonamide analog. This compound should be prioritized over the sulfonamide analog for cell-based NAAA inhibition assays or in vivo inflammatory pain models where intracellular target access is required.

Structure-Activity Relationship (SAR) Studies on Chromenone-Based Epigenetic Probes

The patent literature identifies substituted 4H-chromen-4-ones as modulators of protein kinases and potential epigenetic targets [1]. For SAR campaigns aiming to explore the impact of the C-6 amide substituent on target selectivity, this benzamide variant serves as the optimal 'middle ground' reference compound—more hydrophobic than a simple acetamide and more aromatic than a cyclohexane carboxamide. Its aromatic benzamide group provides a probe for pi-stacking interactions, while the ortho-fluorophenyl group locks the scaffold in a defined conformational state, enabling clearer SAR interpretation across a series of analogs.

Metabolic Stability Optimization in Fluorinated Fragment-Based Drug Discovery

When the goal is to improve metabolic stability of a chromenone lead series, this compound's ortho-fluorine substitution offers a predicted advantage over non-fluorinated or methyl-substituted analogs [1]. In fragment-based or scaffold-hopping approaches, this compound can serve as the fluorinated benchmark to quantify the metabolic stability gain conferred by ortho-fluorination. Comparative microsomal stability assays (target compound vs. N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) can directly quantify this differentiation, supporting data-driven lead optimization decisions.

Quote Request

Request a Quote for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.